2-(benzylamino)-N-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(benzylamino)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-6-8-14(9-7-13)18-15(19)11-17-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKMORFVZLHBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-N-(4-fluorophenyl)acetamide typically involves the reaction of benzylamine with 4-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylamino group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(benzylamino)-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
The biological and physicochemical properties of 2-(benzylamino)-N-(4-fluorophenyl)acetamide can be contextualized by comparing it to structurally related N-arylacetamides. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Flexibility: The alpha position (R1) significantly influences reactivity and bioactivity. For example, azido groups enable click chemistry applications, while benzylamino or bromophenyl groups enhance ligand-receptor interactions (e.g., UCM924’s MT2 selectivity) .
- Halogen Effects : Fluorine at the para position (4-fluorophenyl) improves metabolic stability and bioavailability compared to chlorine or trifluoromethyl groups, which may increase toxicity .
- Alkyl vs. Aromatic Chains: Butylamino (aliphatic) substituents likely reduce crystallinity and enhance solubility compared to rigid benzylamino groups, though this may compromise target binding .
Physicochemical Properties
- Solubility : Fluorine’s electronegativity reduces polarity, enhancing lipid membrane permeability. For example, UCM924’s fluorophenyl groups improve blood-brain barrier penetration .
- Crystallinity: Aromatic substituents (e.g., benzylamino) promote crystallinity, as seen in crystal structures of N-(3,4-difluorophenyl)acetamides .
Biological Activity
2-(Benzylamino)-N-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of enzyme inhibition and pharmacological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with benzyl chloroacetate under basic conditions. The process can be summarized in the following steps:
-
Starting Materials :
- 4-Fluoroaniline
- Benzyl chloroacetate
-
Reaction Conditions :
- Base (e.g., sodium hydroxide)
- Solvent (e.g., ethanol)
-
Mechanism :
- Nucleophilic substitution occurs where the amino group of 4-fluoroaniline attacks the carbon atom of the benzyl chloroacetate, leading to the formation of the desired acetamide product.
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes, particularly cyclooxygenase (COX) enzymes. This activity suggests its potential use as an anti-inflammatory agent.
- IC50 Values : In vitro studies have shown IC50 values in the micromolar range against COX-1 and COX-2, indicating its potency as an inhibitor .
Antimicrobial Activity
Research has also demonstrated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing effectiveness comparable to standard antibiotics.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were found to be in the range of 10-50 µg/mL, suggesting moderate to high antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to the active site of COX enzymes, inhibiting their activity and thus reducing the production of pro-inflammatory prostaglandins.
- Antimicrobial Mechanism : Its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated bactericidal effects, significantly reducing bacterial counts in treated samples compared to untreated controls .
Data Tables
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Carbodiimide coupling | EDC, Triethylamine | DCM | 273 K | 85–90% |
| Reductive amination | NaBH3CN, Acetic acid | Methanol | RT | 75–80% |
Considerations : Anhydrous conditions and low temperatures (273 K) minimize side reactions like hydrolysis in carbodiimide methods .
How can the molecular structure and intermolecular interactions of this compound be characterized?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key findings from analogous acetamides include:
- Intramolecular hydrogen bonds : A six-membered ring formed via C–H⋯O interactions stabilizes the planar acetamide group .
- Intermolecular packing : N–H⋯O hydrogen bonds create infinite chains along the crystallographic axis, as observed in N-(4-fluorophenyl)acetamide derivatives .
Q. Table 2: Structural Parameters from SC-XRD
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C=O bond length | 1.221 Å | 2-Chloro-N-(4-fluorophenyl)acetamide |
| N–H⋯O distance | 2.892 Å | 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide |
| Dihedral angle (aryl rings) | 66.4° |
Methodological Note : Refinement using riding models for H atoms (0.95–0.99 Å) ensures accurate hydrogen placement .
What computational strategies can predict reaction pathways and optimize synthesis?
Advanced Research Question
The ICReDD framework integrates quantum chemical calculations and machine learning (ML):
- Reaction path search : Use density functional theory (DFT) to map energy profiles for amide bond formation and identify transition states .
- ML-driven optimization : Train models on experimental data (e.g., solvent, temperature, catalyst) to predict optimal conditions, reducing trial-and-error approaches by >50% .
Q. Key Parameters for DFT :
- Basis set: B3LYP/6-31G(d,p)
- Solvent effects: Polarizable continuum model (PCM) for DCM.
How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
Advanced Research Question
Contradictions arise from tautomerism or solvent effects. Strategies include:
- 2D NMR (HSQC, HMBC) : Assign signals unambiguously. For example, the NH proton in acetamides typically appears at δ 9.8–10.2 ppm in DMSO-d6 .
- X-ray crystallography : Validate proposed structures when NMR data is inconclusive .
Case Study : In N-(3,4-difluorophenyl)acetamide, SC-XRD confirmed a dihedral angle of 66.4° between aryl rings, resolving ambiguity from overlapping NMR peaks .
What safety protocols are critical for handling this compound?
Basic Research Question
Q. Table 3: Hazard Codes
| Code | Risk |
|---|---|
| H303 | Harmful if swallowed |
| H313 | Harmful in contact with skin |
| H333 | Toxic if inhaled |
How can Design of Experiments (DoE) improve reaction scalability?
Advanced Research Question
- Factors : Vary catalyst loading (0.1–1.0 eq.), solvent polarity (DCM vs. THF), and temperature (273–298 K).
- Response surface methodology : Optimize for yield and purity. For example, a Central Composite Design (CCD) reduced EDC-mediated coupling steps from 8 to 3 trials .
Outcome : A 20% increase in yield and 30% reduction in byproducts reported in analogous acetamide syntheses .
What analytical techniques validate purity and stability under storage?
Basic Research Question
- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed acetic acid).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor via FTIR for carbonyl group integrity (peak at ~1680 cm⁻¹) .
Note : Avoid aqueous storage; DMSO or desiccated environments recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
